molecular formula C7H6F2N2O B2920732 2-(Difluoromethyl)pyridine-3-carboxamide CAS No. 1803997-98-9

2-(Difluoromethyl)pyridine-3-carboxamide

Cat. No.: B2920732
CAS No.: 1803997-98-9
M. Wt: 172.135
InChI Key: PILIHOOIKRRDRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloromethylpyridine with difluoromethylamine under suitable conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)pyridine-3-carboxamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while reduction can produce difluoromethylpyridine amines .

Scientific Research Applications

2-(Difluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine-3-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Chloromethyl)pyridine-3-carboxamide: Contains a chloromethyl group instead of a difluoromethyl group.

    2-(Methyl)pyridine-3-carboxamide: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

2-(Difluoromethyl)pyridine-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

2-(difluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-6(9)5-4(7(10)12)2-1-3-11-5/h1-3,6H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILIHOOIKRRDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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